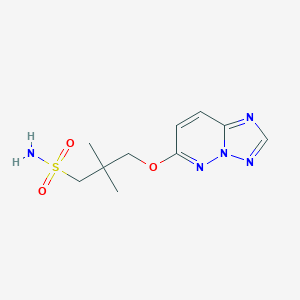
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine
Descripción general
Descripción
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine, also known as DMSPP, is a compound that has been widely studied for its potential in various scientific fields.
Mecanismo De Acción
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine can reduce the acidity of the tumor microenvironment, making it less favorable for cancer cell growth and metastasis. Additionally, 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been shown to modulate the activity of certain ion channels and receptors in the brain, suggesting its potential as a therapeutic agent for neurological disorders.
Efectos Bioquímicos Y Fisiológicos
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been shown to have a variety of biochemical and physiological effects. In addition to its CAIX inhibitory activity, it has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as certain metalloproteinases and kinases. It has also been shown to modulate the activity of certain neurotransmitter receptors and ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is its high potency and selectivity for CAIX inhibition. This makes it a useful tool for studying the role of CAIX in cancer biology. However, its sulfamoyl group can make it difficult to use in certain assays, as it can interfere with the activity of other enzymes that contain a similar functional group.
Direcciones Futuras
There are several potential future directions for 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine research. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Another potential application is as a tool for studying the role of CAIX and other enzymes in disease biology. Additionally, further research is needed to optimize the synthesis and formulation of 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine for use in clinical settings.
Aplicaciones Científicas De Investigación
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its use as a tool in chemical biology and pharmacology research.
Propiedades
Número CAS |
152537-14-9 |
|---|---|
Nombre del producto |
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine |
Fórmula molecular |
C10H15N5O3S |
Peso molecular |
285.33 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-([1,2,4]triazolo[1,5-b]pyridazin-6-yloxy)propane-1-sulfonamide |
InChI |
InChI=1S/C10H15N5O3S/c1-10(2,6-19(11,16)17)5-18-9-4-3-8-12-7-13-15(8)14-9/h3-4,7H,5-6H2,1-2H3,(H2,11,16,17) |
Clave InChI |
ULJMBTIWHIEYSC-UHFFFAOYSA-N |
SMILES |
CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N |
SMILES canónico |
CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N |
Otros números CAS |
152537-14-9 |
Sinónimos |
1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin- 6-yloxy)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

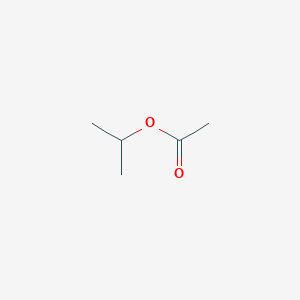
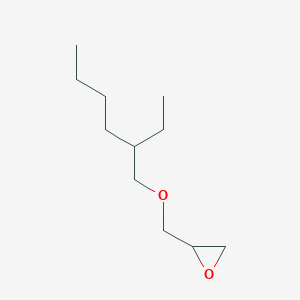
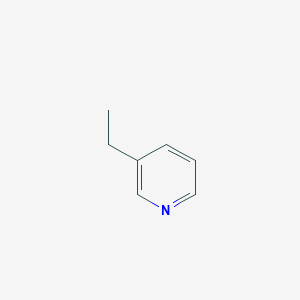
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)
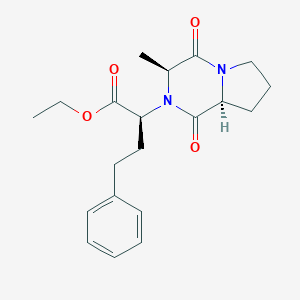
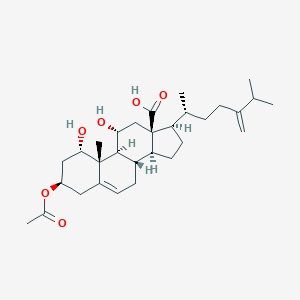
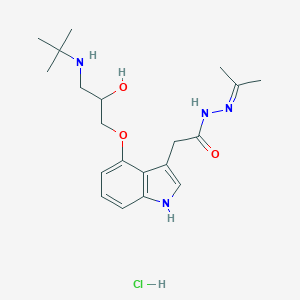



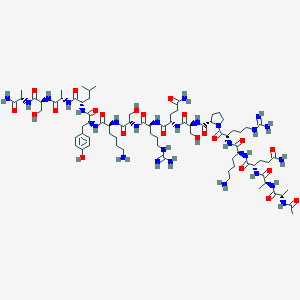

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)
